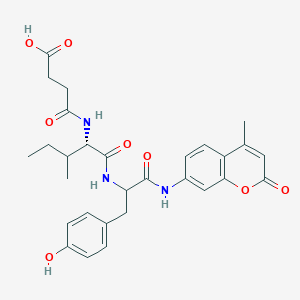
Suc-Leu-Tyr-AMC
Übersicht
Beschreibung
Suc-Leu-Tyr-AMC is a fluorescent substrate used for measuring the chymotrypsin-like peptidase activity of the 20S proteasome . It is also a substrate for calpain I and II and papain, which are cysteine proteases . Additionally, this compound can be cleaved by the Ti protease from E. coli .
Chemical Reactions Analysis
This compound is hydrolyzed by enzymes such as calpains and the 20S proteasome . The hydrolysis of this AMC peptide by the enzymes generates strongly fluorescent AMC .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 551.6 g/mol . It is soluble in DMSO or methanol . The excitation maximum is at 360 nm, and the emission maximum is at 460 nm .
Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “Suc-Leu-Tyr-AMC”, auch bekannt als “Suc-LY-AMC”:
Proteasomenaktivitätsmessung
This compound: wird als fluorogenes Substrat verwendet, um die Chymotrypsin-artige Peptidaseaktivität des 20S-Proteasoms zu messen. Diese Anwendung ist entscheidend für das Verständnis der Proteasomenfunktion in verschiedenen biologischen Prozessen, einschließlich Proteinabbau und Zellzyklusregulation .
Enzym-Inhibitor-Screening
“this compound” ist wertvoll für das Inhibitor-Screening und hilft Forschern, potenzielle Inhibitoren zu identifizieren, die die Proteaseaktivität modulieren können. Dies hat Auswirkungen auf die Medikamentenentwicklung, insbesondere bei Krankheiten, bei denen die Proteaseaktivität dysreguliert ist .
Kinetische Analyse
Die Eigenschaften des Substrats ermöglichen eine kinetische Analyse der Enzymaktivität und liefern Einblicke in die Enzymkinematik und -dynamik, die für das Verständnis der Enzymfunktion und -regulation unerlässlich sind .
Ti Protease-Substrat
Es fungiert auch als Peptid-Substrat für Ti Protease aus E. coli und unterstützt die Untersuchung bakterieller Proteasen und ihrer biologischen Bedeutung .
Fluoreszenzspektroskopie
Mit einem Anregungsmaximum bei 360 nm und einem Emissionsmaximum bei 460 nm wird “this compound” in der Fluoreszenzspektroskopie verwendet, um die Enzymaktivität durch die Freisetzung fluoreszierender Produkte nach enzymatischer Spaltung zu untersuchen .
Wirkmechanismus
Target of Action
Suc-Leu-Tyr-AMC, also known as Suc-LY-AMC, is a fluorogenic peptide substrate primarily targeted towards µ-calpain and m-calpain . These are calcium-dependent cysteine proteases that play crucial roles in cellular processes such as cell migration, cell cycle progression, and apoptosis .
Mode of Action
The compound interacts with its targets (µ-calpain and m-calpain) through a process known as proteolytic hydrolysis . This interaction results in the release of a highly fluorescent moiety, 7-amino-4-methylcoumarin (AMC), from the this compound compound . The fluorescence of AMC can be monitored to quantify the enzymatic activity of the calpains .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving µ-calpain and m-calpain. These proteases are involved in the regulation of cytoskeletal remodeling, signal transduction pathways, and apoptosis . The downstream effects of these pathways can influence various cellular processes, including cell migration, cell cycle progression, and programmed cell death .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, dmso, and dimethyl formamide (dmf) , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal. This signal is produced when the compound is hydrolyzed by µ-calpain and m-calpain, releasing the fluorescent AMC . This fluorescence can be used as a measure of the enzymatic activity of the calpains, providing a useful tool for studying these enzymes in a biological context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic activity of calpains, and thus the effectiveness of this compound as a substrate, is dependent on calcium levels . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Suc-Leu-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpain I and II, and papain, another cysteine protease . The nature of these interactions involves the hydrolysis of this compound by these enzymes, releasing a highly fluorescent 7-amino-4-methylcoumarin (AMC) part .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by serving as a substrate for proteasomal enzymatic activity. This activity is crucial for the degradation of intracellular proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its cleavage by specific enzymes. For instance, calpain I and II hydrolyze this compound, releasing the AMC part . This process is crucial for the measurement of the chymotrypsin-like peptidase activity of the 20S proteasome .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as calpain I and II, and papain, which are crucial components of these pathways .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the location of the enzymes it interacts with. As a substrate for proteasomal enzymatic activity, it may be localized to the proteasome, which is present in the nucleus and the cytoplasm of cells .
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYLNECMTVNMSO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94367-20-1 | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" interchangeably. Are these the same compound?
A1: Yes, "Suc-LY-AMC" and "this compound" both refer to the same compound: N-succinyl-Leu-Tyr-7-amidomethylcoumarin. "LY" is a shorthand notation for the amino acids Leucine (L) and Tyrosine (Y) within the peptide sequence.
Q2: The papers discuss a bacterial protease called ClpP. How is Suc-LY-AMC used to study ClpP?
A3: ClpP is a protease found in bacteria, and its activity can be modulated by various factors. Suc-LY-AMC has been used as a tool to measure the activity of ClpP under different conditions. For example, researchers have used Suc-LY-AMC to study how the binding of small molecules, such as acyldepsipeptide antibiotics (ADEPs), affects ClpP activity. [, ] By measuring the rate of Suc-LY-AMC cleavage in the presence and absence of these molecules, researchers can gain insights into the mechanism of ClpP regulation.
Q3: One of the papers focuses on tamarixetin, a flavonoid compound, and its interaction with ClpP. What role does Suc-LY-AMC play in this research?
A4: The study investigating tamarixetin utilized Suc-LY-AMC to assess the compound's inhibitory effect on the ClpP protease. [] By measuring the rate of Suc-LY-AMC cleavage in the presence of varying concentrations of tamarixetin, researchers were able to determine the IC50 value, a measure of the compound's potency in inhibiting ClpP activity. This study identified tamarixetin as a potential inhibitor of ClpP, suggesting its potential as a starting point for developing new antibacterial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



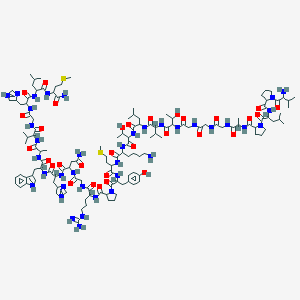
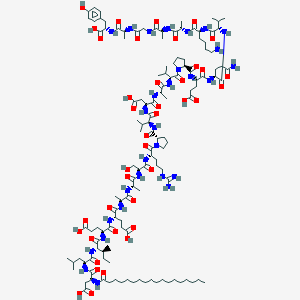
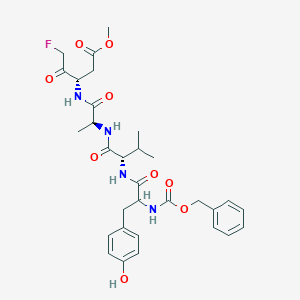
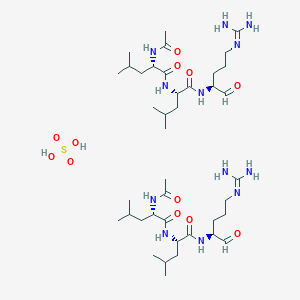


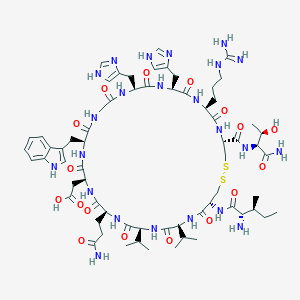
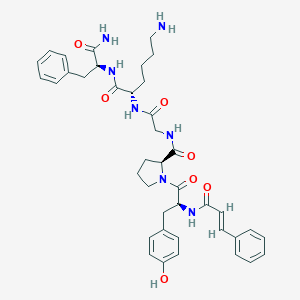
![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)
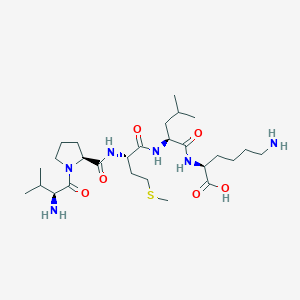
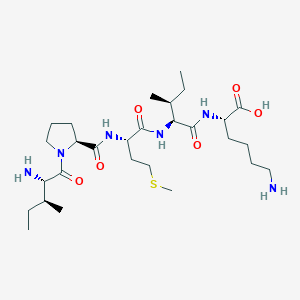
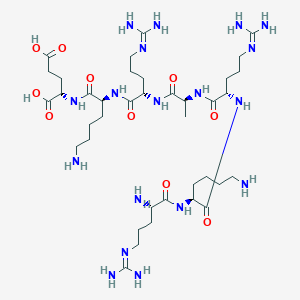
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)
![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)